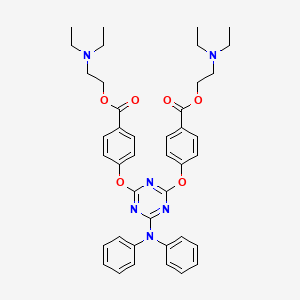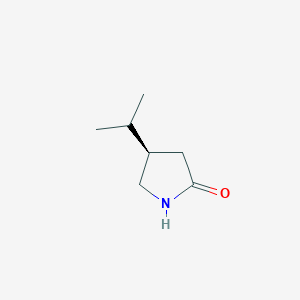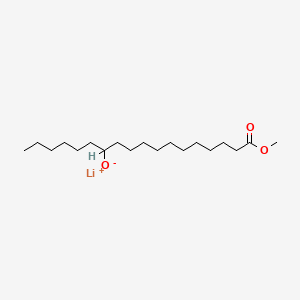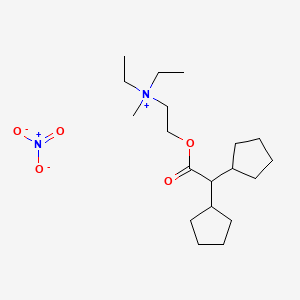
2-Butanol, 4,4'-(1,2-ethanediyldinitrilo)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- is a chemical compound with the molecular formula C10H19N4O It is known for its complex structure, which includes two butanol groups connected by an ethanediyldinitrilo bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- typically involves the reaction of 2-butanone with an ethanediyldinitrilo compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process is designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield various alcohols or ketones, while reduction can produce different alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. These interactions are often mediated by the compound’s functional groups, which can form bonds with specific sites on the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetra(3-hydroxypropyl)ethylene diamine: A compound with a similar ethanediyldinitrilo bridge but different functional groups.
3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol): Another compound with a similar core structure but different substituents.
Uniqueness
2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- is unique due to its specific combination of butanol groups and the ethanediyldinitrilo bridge. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
65293-96-1 |
|---|---|
Fórmula molecular |
C10H20N2O2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
4-[2-(3-hydroxybutylideneamino)ethylimino]butan-2-ol |
InChI |
InChI=1S/C10H20N2O2/c1-9(13)3-5-11-7-8-12-6-4-10(2)14/h5-6,9-10,13-14H,3-4,7-8H2,1-2H3 |
Clave InChI |
AYXBIYDHXJERBN-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=NCCN=CCC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





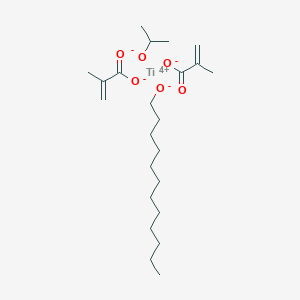
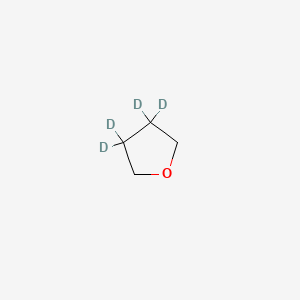
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)
![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
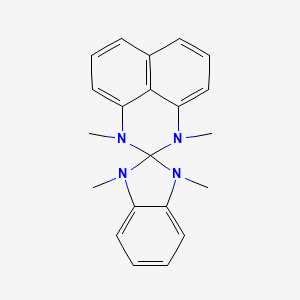
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)

